molecular formula C23H20BrN3O B11115757 4-bromo-N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]benzamide

4-bromo-N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]benzamide

Cat. No.: B11115757
M. Wt: 434.3 g/mol
InChI Key: LYMZFTWDGYTQLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BROMO-N-{3,5-DIMETHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE is a complex organic compound that features a bromine atom, a pyrazole ring, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-{3,5-DIMETHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Naphthalene Moiety: The naphthalene group can be introduced via a Friedel-Crafts alkylation reaction, where naphthalene is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.

    Bromination: The bromine atom can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Amidation: The final step involves the formation of the amide bond by reacting the brominated pyrazole derivative with 4-aminobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Dehalogenated compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, the compound can be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 4-BROMO-N-{3,5-DIMETHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The naphthalene moiety could facilitate binding to hydrophobic pockets, while the pyrazole ring may participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-N-{3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZAMIDE: Lacks the naphthalene moiety.

    N-{3,5-DIMETHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE: Lacks the bromine atom.

    4-BROMO-N-{3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZONITRILE: Contains a nitrile group instead of the amide.

Uniqueness

The presence of both the naphthalene moiety and the bromine atom in 4-BROMO-N-{3,5-DIMETHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE makes it unique. This combination of structural features can lead to distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C23H20BrN3O

Molecular Weight

434.3 g/mol

IUPAC Name

4-bromo-N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazol-4-yl]benzamide

InChI

InChI=1S/C23H20BrN3O/c1-15-22(25-23(28)18-10-12-20(24)13-11-18)16(2)27(26-15)14-19-8-5-7-17-6-3-4-9-21(17)19/h3-13H,14H2,1-2H3,(H,25,28)

InChI Key

LYMZFTWDGYTQLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC3=CC=CC=C32)C)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.